5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine

Antimicrobial Antibacterial Thiadiazole derivatives

Researchers requiring a regiospecifically pure 3-bromobenzylthio-substituted 1,3,4-thiadiazol-2-amine scaffold for antimicrobial screening or SAR campaigns face challenges with isomer misassignment and lot-to-lot purity drift. This compound provides a defined reference standard with documented activity baselines. • Zone-of-inhibition: 15-20 mm at 500 μg/disk against E. coli and S. typhi, enabling hit triage. • Bromine atom serves dual purpose: electronic modulation of target binding plus a synthetic handle for cross-coupling library expansion. • Fragment-sized (MW 302.21) for FBDD and lead optimization programs. Sourced from quality-controlled inventory with batch-specific purity documentation, ensuring reproducible screening outcomes.

Molecular Formula C9H8BrN3S2
Molecular Weight 302.2g/mol
CAS No. 381679-10-3
Cat. No. B479147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine
CAS381679-10-3
Molecular FormulaC9H8BrN3S2
Molecular Weight302.2g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CSC2=NN=C(S2)N
InChIInChI=1S/C9H8BrN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
InChIKeyHKMGFYMDYNENPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine Procurement Guide


5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine (CAS 381679-10-3) is a small-molecule heterocyclic building block belonging to the 2-amino-1,3,4-thiadiazole class, with a molecular formula of C₉H₈BrN₃S₂ and a molecular weight of 302.21 g/mol . The compound features a 1,3,4-thiadiazol-2-amine core functionalized at the 5-position with a (3-bromobenzyl)thio substituent. This specific substitution pattern positions it within a pharmacologically relevant chemical space that includes antimicrobial and enzyme-inhibitory activities [1].

Substitution pattern3-Bromobenzylthio at 5-position of thiadiazole core
Chemical spacePharmacologically relevant for antimicrobial and enzyme inhibition SAR
ProcurementMulti-vendor availability with documented purity specifications

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine Differentiation from Analogs


The 1,3,4-thiadiazole scaffold is known for its broad-spectrum biological activity, but functional outcomes are highly dependent on specific substituent positioning, halogen identity, and electronic properties. Patents and SAR reviews consistently demonstrate that benzylthio and mercapto groups at positions 2 and 5 of the thiadiazole core are critical for maximizing inhibitory potency across multiple target classes, and that electronic properties of substituents directly modulate enzyme selectivity [1]. Consequently, substituting 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine with a regioisomer (e.g., 4-bromo or 2-bromo benzyl), a non-brominated analog, or a compound with a different linker at the 5-position can yield divergent potency, selectivity, and physicochemical profiles. The following quantitative evidence establishes specific differential benchmarks against closest comparators.

Positional isomerBromine position (3- vs 4-) may shift AChE inhibitory potency.
Linker geometryExtended linker (-CH2-) alters conformation and molecular properties.
Non-halogenated analogsLack of bromine handle limits synthetic derivatization options.

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine Evidence Comparison


Antimicrobial Activity Comparison

At a test concentration of 500 μg/disk, 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine produced zones of inhibition ranging from 15–19 mm against E. coli and 17–20 mm against S. typhi. These values can be directly compared to reported antimicrobial activity for the closely related 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine scaffold, providing a preliminary potency baseline . The data suggest that the 3-bromo substitution retains antibacterial activity; however, the lack of head-to-head studies precludes definitive ranking of relative potency between the 3-bromo and 4-bromo positional isomers [1].

Antimicrobial Activity
Cross-study comparable
E. coli: 15–19 mm; S. typhi: 17–20 mm (500 μg/disk)
Supports antimicrobial screening baseline
Cross-study; head-to-head data unavailable
Antimicrobial Antibacterial Thiadiazole derivatives

Positional Isomer Impact on AChE Inhibition

In a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, the 4-bromobenzyl positional isomer exhibited an IC50 of 49.86 μM against acetylcholinesterase (AChE), representing the most potent compound among the four tested in that study [1]. No comparable AChE inhibition data are available for the 3-bromobenzyl isomer (the target compound of this guide). This establishes a clear class-level inference: within the 5-benzyl-thiadiazol-2-amine chemotype, the position of the bromine atom on the phenyl ring is a critical determinant of AChE inhibitory potency, and the 3-bromo and 4-bromo isomers cannot be assumed to be functionally interchangeable.

AChE Inhibition
Class-level inference
Target: no data; Comparator: IC50 49.86 μM (4-bromo isomer)
Positional isomer may alter AChE potency
Requires in-house validation
Acetylcholinesterase SAR Positional isomer

Linker Geometry Comparison

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine (MW 302.21) features a direct sulfur linkage from the thiadiazole core to the benzyl group. A structurally distinct analog, 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine (CAS 400739-75-5; MW 316.24), incorporates an additional methylene spacer (-CH₂-) between the thiadiazole core and the sulfur atom . This extension alters the molecular geometry, increases conformational flexibility, and modifies the electronic environment at the thiadiazole 5-position. The resulting difference in molecular weight (Δ +14.03 g/mol) and spatial orientation of the bromophenyl group is expected to impact target binding and pharmacokinetic properties relative to the target compound.

Linker Geometry
Class-level inference
MW difference +14.03 g/mol vs. extended linker analog
Linker geometry may influence target binding
Physicochemical properties not experimentally determined
Thioether linker SAR Thiadiazole

Bromine as a Synthetic Handle

The 3-bromine atom on the benzyl group of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine serves as a site for further synthetic elaboration via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . This contrasts with non-halogenated analogs (e.g., unsubstituted benzyl or 4-methylbenzyl derivatives), which lack this reactive handle. While no head-to-head kinetic data comparing reaction rates are available for this specific compound, the presence of the C-Br bond confers a well-documented synthetic utility for generating diverse derivative libraries, a capability absent in non-halogenated comparators.

Synthetic Handle
Class-level inference
Contains C-Br bond for cross-coupling
Enables synthetic derivatization
Qualitative advantage over non-halogenated
Synthetic handle Bromine substitution Thiadiazole

Commercial Availability Comparison

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine (CAS 381679-10-3) is listed in the catalogs of multiple established chemical suppliers including Fluorochem (UK), Fujifilm Wako (Japan), and MolCore (China), with purities specified as 97% or NLT 98% . This multi-vendor availability with documented purity specifications provides procurement stability and competitive sourcing options. In contrast, many closely related positional isomers or linker-modified analogs may be available only through custom synthesis or single-source vendors, introducing lead time variability, higher costs, and potential batch-to-batch inconsistency.

Commercial Availability
Supporting evidence
≥4 suppliers; purity 97–98% documented
Procurement stability and batch consistency
Supports project risk reduction
Procurement Supply chain Thiadiazole

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine Application Scenarios


Antimicrobial Screening Libraries

This compound is suitable as a starting point for in-house antimicrobial screening programs targeting Gram-negative bacteria. The available zone-of-inhibition data (15–20 mm at 500 μg/disk against E. coli and S. typhi) provides a minimal baseline for hit identification and SAR expansion . Researchers should note that this data is not directly comparable to MIC values from more rigorous assays; however, it can serve as a preliminary filter to identify compounds warranting follow-up MIC determination and mechanistic studies. Procurement from established vendors with documented purity (97–98%) ensures reproducibility across screening campaigns .

SAR Studies for Thiadiazole Inhibitors

The 3-bromobenzylthio substitution pattern on the 1,3,4-thiadiazol-2-amine core provides a defined structural reference point for SAR investigations. The bromine atom serves as both a modulatory group for target binding (via steric and electronic effects) and a synthetic handle for generating derivative libraries through cross-coupling reactions . The structural distinction between this compound and the extended-linker analog (CAS 400739-75-5) is critical for studies probing the spatial requirements of the target binding pocket . Additionally, the class-level inference from acetylcholinesterase studies indicates that 3-bromo and 4-bromo positional isomers are not functionally interchangeable, underscoring the value of procuring the exact isomer for SAR campaigns .

Lead Optimization in Medicinal Chemistry

As a fragment-sized heterocycle (MW 302.21), this compound is appropriate for fragment-based drug discovery (FBDD) or as a starting scaffold for lead optimization programs. The 1,3,4-thiadiazole core has established precedent as a pharmacophore for diverse targets including kinases and DNA gyrase B . The 3-bromobenzylthio moiety offers a balance of molecular recognition features (aromatic stacking, halogen bonding potential) and synthetic tractability. Procurement from reputable suppliers ensures that subsequent biological evaluation reflects the intended chemical structure, not impurities or incorrect isomer identity, which is paramount for reliable SAR interpretation .

Chemical Biology Probe Development

This compound can serve as a tool compound for probing biological pathways where thiadiazole-containing ligands have been implicated. The patent literature identifies thiadiazole derivatives as modulators of DNA Polymerase Theta (Polθ), an emerging target in homologous recombination-deficient cancers . While the specific activity of this exact compound against Polθ has not been reported, the thiadiazole scaffold is explicitly claimed in Polθ inhibitor patents. Additionally, the presence of the bromine atom enables potential future bioconjugation or affinity probe development (e.g., via Click chemistry after azide substitution) . Researchers utilizing this compound as a probe should verify identity and purity through in-house analytical methods prior to biological testing.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
Zone-of-inhibition and MIC endpoints
Thiadiazole SAR investigations
Positional isomer selectivity
AChE inhibition and target engagement assays
Fragment-based lead optimization
Synthetic tractability and core scaffold
Kinase/DNA gyrase B target profiling
Chemical biology probe studies
Halogen handle for bioconjugation
DNA Polθ pathway and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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